1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
The compound 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a fluorinated pyrimidine-piperidine core linked to a 2-(trifluoromethyl)phenyl group. The 5-fluoropyrimidine moiety may enhance metabolic stability through resistance to oxidative degradation, while the 2-(trifluoromethyl)phenyl group contributes to lipophilicity and target binding via steric and electronic effects .
Properties
IUPAC Name |
1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N5O/c19-13-10-23-16(24-11-13)27-7-5-12(6-8-27)9-25-17(28)26-15-4-2-1-3-14(15)18(20,21)22/h1-4,10-12H,5-9H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBDGUJHESFKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.5 g/mol. The structure features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a trifluoromethylphenyl group, which may influence its biological interactions.
Research indicates that compounds containing pyrimidine and piperidine moieties often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets due to its structural characteristics.
Biological Activity Data
Case Studies
- Antitumor Properties : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in the A431 cell line, suggesting potential as an anti-cancer agent. The IC50 value was determined to be 0.64 µM, indicating strong efficacy compared to existing treatments .
- Immune Modulation : A study focusing on immune checkpoint inhibitors showed that this compound could effectively rescue mouse splenocytes from apoptosis in the presence of PD-1/PD-L1 interactions at concentrations as low as 100 nM. This suggests a promising role in enhancing immune responses against tumors .
- Antiviral Activity : The compound exhibited antiviral properties against the Ebola virus in cell culture studies, with an EC50 value of 0.93 µM. This activity was attributed to its mechanism of blocking viral entry at the level of NPC1, a crucial protein for viral infection .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes.
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for conditions such as schizophrenia and depression. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Antiviral Properties
Emerging studies suggest that 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea possesses antiviral properties, particularly against RNA viruses. Its mechanism appears to involve the inhibition of viral replication by targeting viral polymerases.
Case Studies
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The target compound’s 2-(trifluoromethyl)phenyl group (ortho position) contrasts with the para-substituted analogs in and .
- Heterocyclic Core: The fluoropyrimidine-piperidine core in the target compound differs from acyl-piperidine (), piperazine-thiazole (), and trifluoropropionyl-piperidine (). Pyrimidine’s aromaticity and hydrogen-bonding capacity could enhance interactions with biological targets compared to non-aromatic acyl groups .
- Synthetic Yields : Analogs in and show moderate-to-high yields (51–88%), suggesting that similar coupling strategies (e.g., EDCI/DMAP-mediated reactions) might apply to the target compound’s synthesis .
Physicochemical and Spectroscopic Comparisons
Table 2: Physicochemical Properties of Selected Analogs
Key Observations:
- Fluorine Effects : The target compound’s 5-fluoropyrimidine and 2-(trifluoromethyl)phenyl groups would likely produce distinct 19F-NMR shifts, comparable to fluorine-containing analogs in and .
- Solubility : The hydrazinyl-2-oxoethyl group in ’s compounds may improve aqueous solubility relative to the target compound’s fluoropyrimidine core, which is more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
